

Introduction: The Unique Versatility of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-2-formylbenzoic acid*

Cat. No.: *B1268887*

[Get Quote](#)

5-Bromo-2-formylbenzoic acid is an aromatic organic compound distinguished by its trifunctional nature. The molecule incorporates a carboxylic acid, a formyl (aldehyde) group, and a bromine atom on a benzene ring.^{[1][2]} This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern materials science, enabling the rational design and synthesis of advanced functional materials. Its utility spans from the creation of highly porous crystalline structures to the development of novel polymers and functional dyes.

The strategic placement of these three groups allows for orthogonal chemical reactions, where each group can be addressed independently. The carboxylic acid readily participates in coordination with metal ions, the aldehyde provides a reactive site for covalent post-functionalization, and the bromo group can be used for cross-coupling reactions or to modulate the electronic properties of the final material.^{[3][4]}

This guide provides a detailed overview of its applications, focusing on the synthesis of Metal-Organic Frameworks (MOFs), and explores its potential in creating functional polymers and dyes. It includes theoretical insights, detailed experimental protocols, and characterization methodologies to provide a comprehensive resource for researchers.

Property	Value	Source
IUPAC Name	5-bromo-2-formylbenzoic acid	[1]
CAS Number	4785-52-8	[2]
Molecular Formula	C ₈ H ₅ BrO ₃	[5] [6]
Molecular Weight	229.03 g/mol	[1] [5] [6]
Physical Form	Solid	[5]
InChI Key	WAMUJTFUQTUCJQ- UHFFFAOYSA-N	[1] [5]

Safety Information: **5-Bromo-2-formylbenzoic acid** is classified as acutely toxic if swallowed. [\[1\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[\[1\]](#)[\[5\]](#)

Part 1: Application in Metal-Organic Frameworks (MOFs)

The most prominent application of **5-Bromo-2-formylbenzoic acid** in materials science is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[\[7\]](#)[\[8\]](#) Their high surface area, tunable pore size, and chemical functionality make them ideal candidates for applications in gas storage, catalysis, and sensing.[\[8\]](#)[\[9\]](#)

The Role as a Trifunctional Linker

The unique structure of **5-Bromo-2-formylbenzoic acid** makes it an exemplary trifunctional linker for creating advanced MOFs.

- Coordination via Carboxylate: The primary role of the carboxylic acid group is to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the repeating structural units of the framework. This is the fundamental interaction that drives the self-assembly of the MOF structure.[\[4\]](#)

- Post-Synthetic Modification (PSM) via Aldehyde: The aldehyde group typically points into the pores of the resulting MOF. This pendant, reactive handle does not participate in the initial framework formation but is available for subsequent chemical reactions. This process, known as Post-Synthetic Modification (PSM), allows for the precise installation of new functionalities within the MOF's pores after the main structure has been synthesized.[4][7]
- Tuning Properties via Bromine: The bromine atom influences the electronic nature of the linker. Its electron-withdrawing properties can affect the catalytic or adsorptive capabilities of the MOF. Furthermore, it serves as a potential site for further functionalization through organometallic cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), although this is a more advanced modification step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4785-52-8|5-Bromo-2-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-5-formylbenzoic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-2-formyl-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Bromo-2-formylbenzoic acid [oakwoodchemical.com]
- 7. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pioneering role of metal-organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Metal-Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]

- To cite this document: BenchChem. [Introduction: The Unique Versatility of 5-Bromo-2-formylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268887#application-of-5-bromo-2-formylbenzoic-acid-in-materials-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com